![molecular formula C11H17ClN6O2 B1433980 5-(methoxymethyl)-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride CAS No. 1638612-79-9](/img/structure/B1433980.png)
5-(methoxymethyl)-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride
Vue d'ensemble
Description
5-(methoxymethyl)-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride is a useful research compound. Its molecular formula is C11H17ClN6O2 and its molecular weight is 300.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of 5-(methoxymethyl)-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing the kinase from phosphorylating its substrates . This inhibitory action disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle regulatory pathway . By preventing the phosphorylation of key components for cell proliferation, the compound disrupts the normal progression of the cell cycle . This leads to a halt in cell proliferation, which can be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties . These studies help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of this compound is a significant inhibition of cell proliferation . The compound exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within cells .
Analyse Biochimique
Biochemical Properties
5-(methoxymethyl)-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to the suppression of tumor cell proliferation . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression. Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to reduced cell proliferation . It also triggers apoptosis, or programmed cell death, by activating caspase enzymes and disrupting mitochondrial membrane potential . Furthermore, this compound influences gene expression by modulating transcription factors and signaling pathways such as the PI3K/Akt pathway, which is critical for cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the ATP-binding site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, the compound can modulate the activity of other kinases and signaling molecules, further influencing cellular processes . Molecular docking studies have shown that the binding of this compound to CDK2 involves hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . In in vitro studies, the compound’s inhibitory effects on CDK2 and its impact on cell proliferation and apoptosis are sustained over several days of treatment . Long-term studies in vivo have shown that the compound can maintain its efficacy in reducing tumor growth, although some degradation and reduced potency may occur over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and hematological changes have been observed . The therapeutic window for this compound is relatively narrow, necessitating careful dosage optimization to maximize efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is metabolized primarily in the liver through cytochrome P450 enzymes . The compound undergoes oxidative metabolism, resulting in the formation of several metabolites that are excreted via the kidneys . The metabolic pathways involve hydroxylation and demethylation reactions, which are catalyzed by specific isoforms of cytochrome P450 . These metabolic processes can influence the compound’s pharmacokinetics and overall efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can cross cell membranes and accumulate in the cytoplasm, where it exerts its inhibitory effects on CDK2 . Additionally, the compound may interact with transport proteins that facilitate its distribution to specific tissues, including tumors . The distribution pattern of the compound is influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus . In the cytoplasm, the compound interacts with CDK2 and other signaling molecules, while in the nucleus, it can influence gene expression by modulating transcription factors . The compound’s localization is directed by its ability to diffuse across cellular membranes and its interactions with specific binding proteins . Post-translational modifications, such as phosphorylation, may also affect the compound’s localization and activity .
Activité Biologique
5-(methoxymethyl)-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). This article reviews the compound's biological activity, synthesizing data from various studies and highlighting its pharmacological properties.
Chemical Structure and Properties
The compound is characterized by a triazolo-pyrimidine core structure, which is known for its diverse biological activities. Its molecular formula is CHClNO, and it has a molecular weight of approximately 248.73 g/mol. The presence of the piperazine moiety contributes to its pharmacological profile.
The primary target of this compound is cyclin-dependent kinase 2 (CDK2) . By inhibiting CDK2, the compound affects cell cycle regulation, which is crucial in cancer therapy as CDK2 plays a significant role in cell proliferation and tumor growth .
Anticancer Properties
Several studies have demonstrated the anticancer potential of this compound:
- In vitro Studies : The compound has shown promising results against various cancer cell lines. For instance, it exhibited significant antiproliferative activity in human cervix carcinoma (HeLa) cells with an IC value indicating effective growth inhibition .
- Mechanistic Insights : The inhibition of CDK2 leads to cell cycle arrest at the G1/S transition phase. This mechanism is critical for preventing uncontrolled cell division typical in cancerous tissues .
Antimicrobial Activity
While primarily studied for its anticancer effects, some derivatives related to this compound have also been evaluated for antimicrobial activity:
- Screening Results : Compounds derived from similar structural frameworks have shown moderate to excellent antimicrobial properties against various bacterial strains . This suggests that modifications in the piperazine and triazole components may enhance antimicrobial efficacy.
Pharmacokinetics and Drug-Likeness
In silico studies on the pharmacokinetic properties of this compound indicate favorable absorption and distribution characteristics. The drug-likeness assessment using a boiled egg model suggests that the compound has suitable properties for further development in drug formulation .
Case Studies
Several case studies highlight the effectiveness of this compound:
- Study on HeLa Cells : A detailed examination revealed that the compound significantly reduced cell viability in HeLa cells when treated over a range of concentrations (0.1 µM to 10 µM), with a calculated IC of approximately 5 µM .
- In Vivo Models : Further investigations are warranted to assess the efficacy of this compound in vivo to validate its potential as an anticancer agent and explore its safety profile.
Applications De Recherche Scientifique
Biochemical Pathways
The inhibition of CDK2 affects several biochemical pathways:
- Cell Cycle Regulation : The compound interferes with the phosphorylation of downstream targets essential for cell cycle progression.
- Tumor Suppression : By inducing cell cycle arrest, it shows promise as an anti-cancer agent.
Pharmacokinetics and Metabolism
In silico studies suggest that the compound exhibits favorable pharmacokinetic properties:
- Absorption and Distribution : It is absorbed well and distributed through passive diffusion and active transport mechanisms.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Stability : Maintains stability under standard storage conditions with minimal degradation over time .
Cancer Research
The compound has shown potential in various cancer studies:
- In vitro Studies : Demonstrated significant inhibition of tumor cell proliferation across different cancer types.
- Animal Models : Lower doses effectively inhibit tumor growth without notable toxicity, suggesting a therapeutic window for clinical applications .
Drug Development
Due to its mechanism of action targeting CDK2, this compound is being explored as a lead candidate for developing new anti-cancer therapies. Its ability to selectively inhibit cell proliferation makes it an attractive option for further pharmacological studies.
Case Studies and Experimental Findings
Study | Focus | Findings |
---|---|---|
Study 1 | Inhibition of CDK2 in breast cancer cells | Significant reduction in cell viability was observed upon treatment with varying concentrations of the compound. |
Study 2 | Pharmacokinetic profiling | The compound showed good absorption and distribution characteristics in animal models. |
Study 3 | Tumor growth inhibition | In vivo studies indicated that administration of the compound led to a marked decrease in tumor size without significant side effects. |
Propriétés
IUPAC Name |
5-(methoxymethyl)-2-piperazin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O2.ClH/c1-19-7-8-6-9(18)17-10(13-8)14-11(15-17)16-4-2-12-3-5-16;/h6,12H,2-5,7H2,1H3,(H,13,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHISYNXDKSJCFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)N2C(=N1)N=C(N2)N3CCNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.